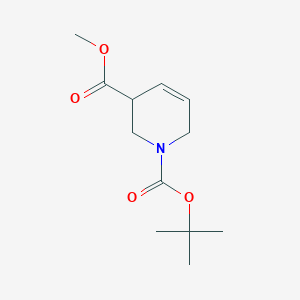
1-tert-Butyl 3-methyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 3-methyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to a dihydropyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 3-methyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent, such as ethanol, and requires a catalyst like acetic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions: 1-tert-Butyl 3-methyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction converts the dihydropyridine ring to a pyridine ring, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and tert-butyl positions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated dihydropyridine derivatives.
科学的研究の応用
1-tert-Butyl 3-methyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a calcium channel blocker, influencing cellular calcium ion transport.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases due to its calcium channel blocking properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-tert-Butyl 3-methyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate primarily involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition leads to vasodilation and a reduction in blood pressure. The molecular targets include the α1 subunit of the L-type calcium channel, and the pathways involved are related to calcium ion signaling and vascular smooth muscle relaxation.
類似化合物との比較
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic uses.
Uniqueness: 1-tert-Butyl 3-methyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its tert-butyl and methyl groups can influence its lipophilicity, metabolic stability, and interaction with biological targets.
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-methyl 3,6-dihydro-2H-pyridine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h5-6,9H,7-8H2,1-4H3 |
InChIキー |
NMVUOJMSOATCLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




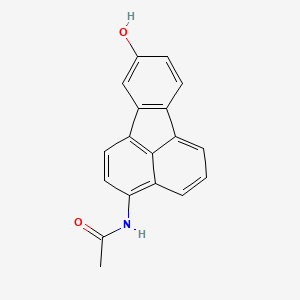
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-1-[(1R,2E,4S)-5-(methoxymethoxy)-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,4S,7aR)-](/img/structure/B12565456.png)
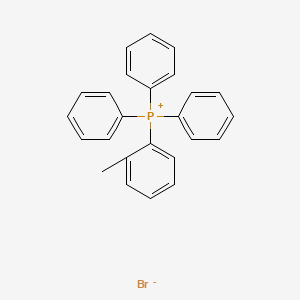

![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
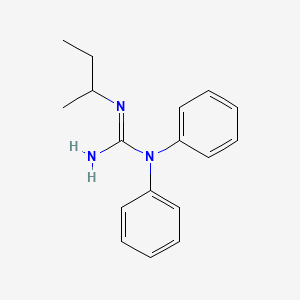
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
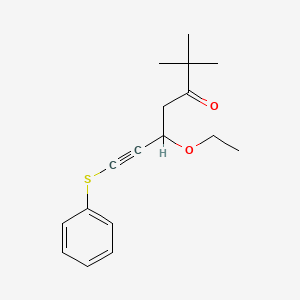
![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
